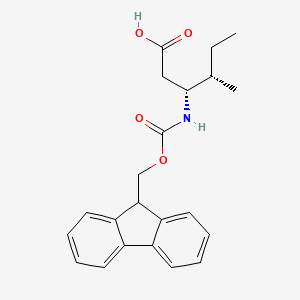

Fmoc-L-beta-homoisoleucine

Description

Significance of Unnatural Amino Acids in Peptide Science

Peptides, which are short chains of amino acids, play crucial roles in a vast array of biological processes. nih.gov However, their therapeutic potential is often limited by their susceptibility to degradation by enzymes in the body. cpcscientific.com This is where unnatural amino acids (UAAs), which are not found in the natural protein-making machinery of living organisms, become invaluable. cpcscientific.combiosynth.com

The incorporation of UAAs into peptide chains is a powerful strategy in modern drug discovery and protein engineering. nih.govsigmaaldrich.com These synthetic building blocks offer a way to create novel molecules with enhanced properties. sigmaaldrich.com By introducing UAAs, scientists can design peptides with increased stability against enzymatic breakdown, improved potency, and better selectivity for their biological targets. sigmaaldrich.com The structural diversity offered by UAAs is virtually limitless, allowing for the fine-tuning of a peptide's three-dimensional structure and function. cpcscientific.comsigmaaldrich.com This has profound implications for developing new therapeutic agents and research tools to better understand complex biological systems. nih.govsigmaaldrich.com

Role of Beta-Amino Acids in Peptide and Peptidomimetic Design

Within the large family of unnatural amino acids, beta-amino acids represent a particularly important class. Unlike their alpha-amino acid counterparts, where the amino group is attached to the carbon atom adjacent to the carboxyl group, beta-amino acids have an additional carbon atom separating these two functional groups. nih.gov This seemingly small change in structure has significant consequences for the peptides into which they are incorporated.

Peptides containing beta-amino acids, often referred to as beta-peptides or hybrid alpha/beta-peptides, exhibit a remarkable resistance to degradation by proteases, the enzymes that break down proteins and peptides. rsc.orgresearchgate.net This enhanced stability is a critical advantage in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. rsc.orgpsu.edu The incorporation of beta-amino acids can also induce specific, stable secondary structures, such as helices and turns, even in short peptide chains. nih.gov This structural control allows for the precise design of molecules that can interact with biological targets with high affinity and specificity. nih.govresearchgate.net The vast stereochemical and structural diversity of beta-amino acids provides a rich platform for creating novel bioactive compounds with potential applications in areas like oncology, immunology, and neurobiology. nih.govlookchem.com

Overview of Fmoc-L-beta-Homoisoleucine as a Unique Building Block for Research Applications

This compound stands out as a specialized building block in the synthesis of peptides and peptidomimetics. chemimpex.com The "Fmoc" (fluorenylmethoxycarbonyl) group is a protecting group attached to the amino end of the molecule. This group is crucial for a technique called solid-phase peptide synthesis (SPPS), as it prevents unwanted chemical reactions during the step-by-step assembly of the peptide chain. chemimpex.com The "L-beta-homoisoleucine" portion of the name describes the core amino acid structure, which is a beta-amino acid with a side chain similar to the natural amino acid isoleucine, but with an extra methylene (B1212753) group.

The unique branched side chain of this compound provides distinct steric properties, influencing how the resulting peptide folds and interacts with other molecules. chemimpex.com This makes it a valuable tool for researchers aiming to create peptides with enhanced biological activity and specificity. chemimpex.com Its applications span various research areas, including the development of peptide-based therapeutics, the synthesis of cyclic peptides, protein engineering, and studies in structural biology. lookchem.comchemimpex.com By incorporating this compound, scientists can systematically modify peptide structures to probe biological processes and design novel compounds with improved therapeutic potential. chemimpex.com

Detailed Research Findings

The utility of this compound in research is underscored by its specific chemical and physical properties, which are detailed in the tables below.

Interactive Data Tables

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-3-14(2)20(12-21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,23,26)(H,24,25)/t14-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZUUIWBAYOCDD-VBKZILBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193954-27-7 | |

| Record name | (3R,4S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methylhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193954-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies for Fmoc L Beta Homoisoleucine and Its Incorporation

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and advanced techniques have been developed to efficiently incorporate sterically demanding residues like Fmoc-L-beta-homoisoleucine. chemimpex.com

Fmoc-Strategy Solid-Phase Peptide Synthesis Protocols for this compound

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely used in SPPS due to its mild deprotection conditions, which are compatible with a wide range of amino acid side chains. nih.gov The general protocol for incorporating this compound involves a repetitive cycle of deprotection and coupling steps.

A typical synthesis cycle begins with the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, which is anchored to a solid support resin. This is commonly achieved using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org The completion of this deprotection step can be monitored using methods like the chloranil (B122849) test, where a positive result indicates the presence of a free amine. rsc.org

Following deprotection, the next amino acid in the sequence, in this case, this compound, is introduced. The carboxylic acid of this compound is activated using a coupling reagent to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide. rsc.org A combination of N,N'-diisopropylcarbodiimide (DIC) and an additive such as OxymaPure has proven effective for this coupling, often achieving rapid reaction times. rsc.orgresearchgate.net The success of the coupling reaction can also be monitored, for instance, by a negative chloranil test result. rsc.org This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support using an acidic cocktail, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). rsc.org

| Step | Reagent/Condition | Purpose | Monitoring |

| Resin Swelling | DMF | Prepares the resin for synthesis | N/A |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminal amino acid | Chloranil test (positive result) |

| Washing | DMF | Removes excess reagents and byproducts | N/A |

| Coupling | This compound, DIC, OxymaPure in DMF | Forms the peptide bond | Chloranil test (negative result) |

| Washing | DMF | Removes excess reagents and byproducts | N/A |

| Final Cleavage | TFA/DCM | Releases the synthesized peptide from the resin | N/A |

Microwave-Assisted Peptide Synthesis in the Context of this compound Integration

Microwave-assisted peptide synthesis (MA-SPPS) has emerged as a valuable technique for accelerating peptide synthesis, particularly for sequences containing sterically hindered or aggregation-prone residues. biotage.commdpi.com The application of microwave energy can significantly reduce reaction times for both the coupling and deprotection steps. shimadzu.com.cn

Optimization of Coupling and Deprotection Steps in this compound Peptide Synthesis

The steric bulk of the beta-homoisoleucine side chain can present challenges in peptide synthesis, necessitating the optimization of coupling and deprotection conditions. uq.edu.ausigmaaldrich.com

Coupling: The choice of coupling reagent is critical. While standard reagents like DIC/HOBt can be used, more potent activators such as HATU, HBTU, or PyBOP are often employed to overcome the steric hindrance and achieve high coupling efficiency. rsc.orgsigmaaldrich.com The use of additives like OxymaPure with carbodiimides has also shown to be effective. rsc.org Extending the coupling reaction time or performing a double coupling (repeating the coupling step) can also improve the incorporation of this compound. sigmaaldrich.com

Deprotection: Incomplete removal of the Fmoc group can lead to deletion sequences in the final peptide. For sterically hindered residues, extending the deprotection time or performing a second deprotection step may be necessary. mdpi.com The concentration of piperidine in the deprotection solution can also be adjusted, although care must be taken to avoid side reactions. mdpi.com Monitoring the Fmoc deprotection, for instance by UV spectroscopy of the dibenzofulvene-piperidine adduct, can help in optimizing the reaction time. iris-biotech.de

| Parameter | Standard Condition | Optimization for this compound | Rationale |

| Coupling Reagent | DIC/HOBt | HATU, HBTU, PyBOP, DIC/OxymaPure | More potent activators overcome steric hindrance. rsc.orgsigmaaldrich.com |

| Coupling Time | 1-2 hours | Extended time or double coupling | Ensures complete reaction for sterically demanding amino acids. sigmaaldrich.com |

| Deprotection Time | 15-20 minutes | Extended time or double deprotection | Ensures complete removal of the Fmoc group. mdpi.com |

| Monitoring | Qualitative tests (e.g., Kaiser test) | Quantitative Fmoc release monitoring | Provides more precise data for optimization. iris-biotech.de |

Solution-Phase Peptide Synthesis Approaches Utilizing this compound

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) offers advantages for large-scale production and for the synthesis of short peptides. bachem.comcreative-peptides.com In this approach, the peptide is synthesized in a homogeneous solution, with purification of the intermediate peptide at each step. creative-peptides.com

The use of this compound in solution-phase synthesis follows the same fundamental principles of protection, activation, coupling, and deprotection. creative-peptides.com However, the purification after each step is typically carried out by extraction or crystallization, which can be more time-consuming than the simple washing steps of SPPS. creative-peptides.com The solubility of the growing peptide chain can also become a limiting factor. To address this, soluble tags are sometimes employed to facilitate purification. bachem.com

Hybrid Solid- and Solution-Phase Synthetic Strategies for Complex Peptides

Hybrid strategies that combine the advantages of both solid-phase and solution-phase synthesis are particularly useful for the preparation of complex peptides, such as cyclic peptides or large proteins. researchgate.netsciengine.com This approach, often referred to as convergent synthesis, involves the SPPS of several protected peptide fragments, which are then cleaved from the resin and coupled together in solution. oup.comlsu.edu

For a peptide containing this compound, a fragment containing this residue could be synthesized via SPPS. After cleavage from the resin, this protected fragment would then be coupled to another peptide fragment in solution. researchgate.net This strategy can be more efficient for long sequences as it allows for the purification of intermediate fragments, reducing the accumulation of errors. oup.com For example, a linear precursor of a cyclic peptide containing L-beta-homoisoleucine can be synthesized on a solid support, cleaved, and then cyclized in a highly diluted solution using a coupling reagent like HATU. rsc.orgresearchgate.net

Stereoselective Synthesis of Beta-Homoisoleucine Derivatives for Peptide Assembly

The biological activity of peptides containing beta-homoisoleucine is highly dependent on its stereochemistry. Therefore, the stereoselective synthesis of the L-beta-homoisoleucine building block is of paramount importance. Several asymmetric synthesis strategies have been developed to produce enantiomerically pure β-amino acids. nih.gov

These methods often involve the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. organic-chemistry.org For instance, phase-transfer-catalyzed asymmetric alkylation can be used to introduce the isobutyl side chain with high stereocontrol. organic-chemistry.org Another approach is the homologation of the corresponding α-amino acid, L-isoleucine, through methods like the Arndt-Eistert synthesis, which involves a Wolff rearrangement. researchgate.net Enzymatic methods, such as the use of transaminases for the asymmetric amination of a β-keto acid, also offer a green and efficient route to chiral β-amino acids. rsc.orgnih.gov The choice of synthetic route depends on factors such as the desired scale, available starting materials, and required enantiomeric purity.

| Synthetic Approach | Key Features |

| Asymmetric Alkylation | Utilizes a chiral auxiliary or catalyst to control the stereochemistry of alkylation. organic-chemistry.org |

| Conjugate Addition | Involves the stereoselective addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. |

| Arndt-Eistert Homologation | Extends the carbon chain of the corresponding α-amino acid by one methylene (B1212753) group. researchgate.net |

| Enzymatic Resolution/Synthesis | Employs enzymes to selectively produce or resolve the desired stereoisomer. rsc.orgnih.gov |

Chemical Synthesis of this compound

The synthesis of this compound, a valuable building block in peptide chemistry, is primarily achieved through the homologation of its α-amino acid counterpart, L-isoleucine. The additional methylene group in the backbone of β-amino acids imparts unique conformational properties and increased resistance to enzymatic degradation in peptides. A prevalent and effective method for this transformation is the Arndt-Eistert reaction, which involves a Wolff rearrangement as the key step. researchgate.net

A common synthetic strategy commences with the N-terminal protection of L-isoleucine with the fluorenylmethoxycarbonyl (Fmoc) group, yielding Fmoc-L-isoleucine (Fmoc-Leu-OH). chemicalbook.com This protected α-amino acid is then activated and converted into a key intermediate, an α-diazoketone. The activation of the carboxyl group can be achieved using various reagents, such as isobutyl chloroformate in the presence of N-methylmorpholine (NMM). chemicalbook.com The subsequent reaction with diazomethane (B1218177) furnishes the Fmoc-protected aminoacyldiazomethane. researchgate.net

The crucial chain extension occurs via the Wolff rearrangement of the α-diazoketone. researchgate.netresearchgate.net This rearrangement can be promoted under various conditions, including sonication in the presence of a silver benzoate (B1203000) catalyst. organic-chemistry.org The reaction proceeds through a ketene (B1206846) intermediate, which is then trapped by a suitable nucleophile, typically water, to yield the desired β-amino acid. organic-chemistry.org This method is noted for its mild conditions, which are compatible with the base-sensitive Fmoc protecting group, and generally proceeds with high retention of stereochemical integrity. organic-chemistry.org An overview of a synthetic route is presented in Table 1.

Table 1: Exemplary Synthetic Route for this compound via Arndt-Eistert Homologation

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield | Reference |

|---|

Research has also explored variations of this methodology. For instance, ultrasound promotion has been shown to efficiently drive the Wolff rearrangement of diazo ketones derived from Fmoc-protected amino acids, leading to clean formation of the corresponding β-amino acid derivatives in high yields. organic-chemistry.org This approach is advantageous as the products can often be used directly in solid-phase peptide synthesis without extensive purification. organic-chemistry.org

The enantioselective synthesis of β-amino acids is a significant area of research to ensure high optical purity, which is critical for their application in bioactive peptides. wiley.comhilarispublisher.com For the Arndt-Eistert homologation, the stereocenter of the starting α-amino acid is generally preserved during the reaction sequence, leading to the corresponding enantiopure β-amino acid. organic-chemistry.org Other enantioselective methods for synthesizing β-amino acids include copper-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds and rhodium-catalyzed asymmetric hydrogenation, although these are more general strategies and not specific to the direct synthesis of this compound from L-isoleucine. nih.govrsc.org

The successful synthesis provides this compound as a white powder, which serves as a crucial building block for the solid-phase synthesis of peptides containing this non-canonical amino acid. chemimpex.comlookchem.com Its unique structure, featuring both the β-amino acid backbone and a branched alkyl side chain, allows for the creation of peptides with modified secondary structures and enhanced biological stability. chemimpex.com

Conformational and Structural Studies of Peptides Incorporating Fmoc L Beta Homoisoleucine

Impact of Beta-Homoisoleucine on Peptide Secondary Structures

The introduction of an additional methylene (B1212753) group into the backbone of an amino acid, as is the case with β-amino acids, fundamentally alters the conformational preferences of the resulting peptide. L-beta-homoisoleucine, with its sec-butyl side chain, plays a crucial role in directing the folding of peptide chains into well-defined secondary structures.

Helix Induction and Stabilization in Beta-Peptides and Alpha/Beta-Peptides

β-peptides, which are oligomers of β-amino acids, are known to adopt a variety of helical conformations, including the 10-helix, 12-helix, and the most common 14-helix. nih.gov The 14-helix is particularly stable and is characterized by a hydrogen bond between the carbonyl group of residue 'i' and the amide proton of residue 'i+2'. nih.gov The stability of these helices is influenced by the nature of the side chains. Studies have shown that β3-amino acids with side chains branched at the first carbon, such as β3-homoisoleucine, have a significant stabilizing effect on the 14-helix. nih.gov This stabilization is not due to an intrinsic preference of the monomeric amino acid for a helical conformation but arises from interactions within the folded peptide. nih.gov

In mixed α/β-peptides, the incorporation of β-amino acids like L-beta-homoisoleucine can induce helical structures that resemble the α-helices of natural peptides. rsc.org These α/β-peptides can exhibit enhanced proteolytic resistance while presenting side chains in a manner similar to their α-peptide counterparts. rsc.org The specific patterning of α and β residues, such as ααβ or ααβαααβ, can lead to well-defined helical conformations. rsc.org

Influence on Peptide Foldamer Architectures and Conformation

Peptide foldamers are synthetic oligomers that mimic the structure-forming capabilities of natural peptides. frontiersin.orgnih.gov β-peptides are a prominent class of foldamers, and the incorporation of residues like L-beta-homoisoleucine is instrumental in designing specific three-dimensional structures. The predictable formation of the 14-helix in β-peptides provides a template for creating complex molecular architectures. frontiersin.org

The hydrophobic nature of the L-beta-homoisoleucine side chain influences the self-assembly of these peptide foldamers into higher-order structures like fibrils and bundles. frontiersin.orgresearchgate.net For instance, the arrangement of hydrophobic residues on one face of a β-peptide helix can drive the formation of bundled structures in aqueous environments. frontiersin.org The steric properties of the branched side chain of L-beta-homoisoleucine also play a role in the packing of these helical structures. chemimpex.com

Tertiary Structure Modulation and Conformational Restraints Imparted by Beta-Homoisoleucine

In a study involving the design of a β-peptide to target a transmembrane helix, a β3-homo-isoleucine was introduced to disrupt a specific structural motif, demonstrating its ability to modulate peptide conformation. nih.gov The substitution of a glycine (B1666218) residue with the bulkier β3-homo-isoleucine was a key modification in creating a control peptide to test the designed binding mode. nih.gov This highlights how a single β-amino acid can influence the global structure and function of a peptide.

Structure-Activity Relationships (SAR) Driven by Beta-Homoisoleucine Incorporation

The relationship between the three-dimensional structure of a peptide and its biological activity is a central theme in medicinal chemistry. The incorporation of L-beta-homoisoleucine has been shown to be a valuable tool in establishing structure-activity relationships (SAR).

In the development of antifungal peptides, the hydrophobicity and helicity of 14-helical β-peptides were found to be key determinants of their activity and selectivity. acs.org A series of β-peptides were synthesized where β3-homoisoleucine was incorporated to modulate hydrophobicity. acs.org The results indicated that both antifungal activity and hemolytic activity correlated with hydrophobicity, and that a specific range of hydrophobicity led to high antifungal activity with low toxicity. acs.org Furthermore, the stability of the helical structure, influenced by residues like β3-homoisoleucine, also played a crucial role in this balance. acs.org

Another study on angiotensin II analogues involved the synthesis of a variant containing 5-beta-homoisoleucine. nih.gov This modification resulted in a peptide with significantly lower pressor activity compared to the parent hormone, but with increased resistance to degradation by the enzyme chymotrypsin (B1334515). nih.gov This demonstrates how the incorporation of a β-amino acid can alter both the biological activity and the metabolic stability of a peptide.

| Peptide/Analogue | Modification | Key Finding | Reference |

| β-CHAMP G14I | Mutation of β3-homo-glycine to β3-homo-isoleucine | Disrupted the GXXGXXG motif to serve as a control in a binding study. | nih.gov |

| Antifungal β-peptides | Incorporation of β3-homoisoleucine | Modulated hydrophobicity and helicity, influencing antifungal activity and selectivity. | acs.org |

| [5-beta-homoisoleucine]angiotensin II | Replacement of isoleucine with β-homoisoleucine | Showed low pressor activity and increased resistance to chymotrypsin degradation. | nih.gov |

| [β-HIle]²-nodupetide | Replacement of HMHA with β-homoisoleucine | Resulted in an inactive analogue, highlighting the importance of the original ester bond for antimicrobial activity. | researchgate.net |

Advanced Spectroscopic Characterization Techniques for Conformational Analysis

The determination of the secondary and tertiary structure of peptides relies heavily on advanced spectroscopic techniques.

Circular Dichroism (CD) Spectroscopy for Helicity Assessment

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to assess the secondary structure of peptides in solution. nih.govunits.it The far-UV CD spectrum (typically 190-260 nm) is particularly sensitive to the helical content of a peptide.

Different helical structures exhibit characteristic CD spectra. For instance, α-helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 193 nm. units.it In contrast, the 14-helix of β-peptides often displays a strong negative band around 214-220 nm. nih.govnih.gov The 12-helix, another common conformation for β-peptides, is also indicated by a minimum around 220 nm. nih.gov

In studies of β-peptides and α/β-peptides, CD spectroscopy is routinely used to monitor the formation and stability of helical structures under various conditions, such as in different solvents or at different concentrations. rsc.orgnih.govacs.org For example, the CD spectrum of a designed β-peptide, β-CHAMP, in trifluoroethanol (TFE), a helix-inducing solvent, suggested an equilibrium between 12- and 14-helical structures. nih.gov In another study, the helicity of antifungal β-peptides, some containing β3-homoisoleucine, was quantified using CD to establish a correlation between structure and activity. acs.org

| Peptide | Solvent/Condition | Observed CD Signal | Inferred Structure | Reference |

| β-CHAMP | TFE | Equilibrium between signals | 12- and 14-helical structures | nih.gov |

| β-CHAMP mixed with αIIb TM peptide | - | Described as a mixture of α-helical and 12-helical spectra | Binds target in a 12-helical conformation | nih.gov |

| Antifungal β-peptides with β3-hIle | Varying methanol/water ratios | Decrease in helicity with decreasing methanol | Loss of 14-helical structure in less helix-inducing conditions | acs.org |

| beta Vhex | High peptide concentration | Minimum at 211 nm | 314-helical conformation | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, HSQC, HMBC, TOCSY, ROESY)

¹H and ¹³C NMR Spectroscopy form the foundation of NMR analysis. The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. For a peptide containing Fmoc-L-beta-homoisoleucine, distinct signals can be observed for the aromatic protons of the Fmoc group, the amide (NH) protons of the peptide backbone, the α, β, and γ protons of the amino acid residues, and the side-chain protons. For instance, in the ¹H-NMR spectrum of a cyclic peptide analogue containing β-homoisoleucine, [β-HIle]²-nodupetide, the presence of six alpha protons was confirmed by chemical shifts observed between 2.44 and 4.41 ppm. nih.gov

The ¹³C NMR spectrum complements the ¹H data by providing chemical shifts for each carbon atom. The carbonyl carbons of the peptide bonds typically resonate in the downfield region (around 170-175 ppm), while the α, β, and side-chain carbons appear at more upfield chemical shifts. In the case of [β-HIle]²-nodupetide, six carbonyl signals were identified between 170.5 and 173.5 ppm, and six alpha-carbon signals were found between 36.9 and 60.7 ppm. nih.gov

Table 1: Exemplary ¹H and ¹³C NMR Data for a Peptide Containing L-beta-Homoisoleucine ([β-HIle]²-nodupetide) nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| β-HIle | ||

| NH | 7.85 (d, J=9.1 Hz) | - |

| Hα | 4.22 (m) | 48.9 |

| Hβ | 2.44 (m) | 36.9 |

| Hγ | 1.18 (m) | 25.9 |

| γ-CH₃ | 0.88 (d, J=6.8 Hz) | 16.1 |

| Hδ | 1.49 (m), 1.08 (m) | 36.8 |

| δ-CH₃ | 0.86 (t, J=7.4 Hz) | 11.8 |

| C=O | - | 173.2 |

| Val | ||

| NH | 8.12 (d, J=8.9 Hz) | - |

| Hα | 4.02 (dd, J=8.9, 5.4 Hz) | 59.9 |

| Hβ | 2.08 (m) | 31.5 |

| γ-CH₃ | 0.95 (d, J=6.8 Hz) | 19.5 |

| γ'-CH₃ | 0.92 (d, J=6.8 Hz) | 18.9 |

| C=O | - | 171.9 |

| Note: This table presents a selection of assignments for illustrative purposes. The full assignment would include all residues of the peptide. |

2D NMR Techniques for Sequential Assignment and Conformational Analysis:

To overcome the signal overlap often present in 1D spectra and to establish connectivity between atoms, a variety of 2D NMR experiments are utilized. uzh.chnih.gov

Total Correlation Spectroscopy (TOCSY): This experiment is crucial for identifying the spin systems of individual amino acid residues. uzh.ch It reveals correlations between all protons within a coupled network, allowing for the assignment of protons belonging to a specific residue, from the amide proton to the side-chain protons. uzh.chresearchgate.net

Rotating Frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments detect through-space proximities between protons that are close to each other (typically within 5 Å), irrespective of whether they are connected by chemical bonds. researchgate.netresearchgate.net This information is vital for determining the peptide's secondary structure, such as turns and helical folds, and for establishing the relative orientation of amino acid side chains. nih.gov Inter-residue ROE signals are particularly important for sequencing and defining the global fold. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. nih.gov This provides an unambiguous link between the proton and its corresponding carbon or nitrogen atom, greatly facilitating the assignment of the ¹³C and ¹⁵N spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three chemical bonds (²JCH and ³JCH couplings). nih.gov This is particularly useful for establishing the sequence of amino acids by observing correlations from an amide proton of one residue to the carbonyl carbon of the preceding residue. nih.gov

The combined analysis of these NMR datasets allows for a comprehensive structural elucidation of peptides containing this compound, defining both their covalent structure and their preferred conformation in solution. For example, the detailed structural analysis of the cyclic peptide cyclosenegalin A was achieved through the combined use of ¹H NMR, ¹³C NMR, HSQC, HMBC, TOCSY, and ROESY experiments. researchgate.net

Mass Spectrometry (MS) for Peptide Characterization (e.g., MALDI-TOF, HR-ToFMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of peptides containing this compound with high accuracy and to confirm their amino acid sequence.

High-Resolution Time-of-Flight Mass Spectrometry (HR-ToFMS) is frequently employed to obtain precise mass measurements of the synthesized peptide. This allows for the unambiguous confirmation of the elemental composition. For instance, in the characterization of [β-HIle]²-nodupetide, the HR-ToF-MS spectrum showed a molecular ion peak [M+H]⁺ at m/z 567.3860, which was in close agreement with the calculated mass of 567.3870 for the molecular formula C₂₈H₅₁N₆O₆. nih.gov This high level of mass accuracy provides strong evidence for the successful synthesis of the target peptide. Similarly, the linear precursor of this peptide was also characterized by HR-ToF-MS, showing an [M+H]⁺ peak at m/z 585.3973, consistent with the calculated mass for C₂₈H₅₃N₆O₇. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another valuable technique, particularly for the rapid analysis of peptide samples. nih.govresearchgate.net In MALDI-TOF, the peptide sample is co-crystallized with a matrix that absorbs laser energy, leading to the gentle ionization of the peptide. rsc.org This method is highly sensitive and can be used to verify the molecular weight of the final peptide product and to monitor the progress of peptide synthesis. researchgate.net

Table 2: Exemplary HR-ToFMS Data for a Peptide Containing L-beta-Homoisoleucine

| Peptide | Molecular Formula | Calculated Mass [M+H]⁺ (m/z) | Observed Mass [M+H]⁺ (m/z) | Reference |

| [β-HIle]²-nodupetide (cyclic) | C₂₈H₅₁N₆O₆ | 567.3870 | 567.3860 | nih.gov |

| Linear Precursor of [β-HIle]²-nodupetide | C₂₈H₅₃N₆O₇ | 585.3976 | 585.3973 | nih.gov |

These mass spectrometry techniques are complementary to NMR spectroscopy, providing essential confirmation of the molecular identity and purity of peptides incorporating this compound.

Computational Approaches for Conformational and Structural Predictions

Computational methods are powerful tools for investigating the conformational landscape of peptides containing this compound, providing insights that complement experimental data from techniques like NMR. These in silico approaches can predict preferred conformations, explore dynamic behavior, and rationalize the structural impact of incorporating a β-amino acid.

Molecular Dynamics Simulations of Beta-Homoisoleucine-Containing Peptides

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, offering a dynamic picture of peptide folding, conformational flexibility, and interactions with the environment. nih.govscienceopen.com An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, using a force field to describe the potential energy of the system. frontiersin.org

For a peptide containing this compound, MD simulations can be initiated from various starting structures, such as a fully extended chain or a pre-defined secondary structure (e.g., a helix). The simulation, typically run for nanoseconds to microseconds, allows the peptide to explore different conformations in a simulated solvent environment, such as water. biorxiv.orgmdpi.com

Key research findings from MD simulations on related β-peptide systems include:

Folding and Stability: Simulations can predict whether a peptide will fold into a stable secondary structure, such as a β-hairpin or a specific type of helix (e.g., a 14-helix, which is common for β³-peptides). nih.gov For example, MD simulations have successfully reproduced the folding of synthetic peptides into β-hairpin-like structures in specific solvents. nih.gov

Solvent Effects: The influence of the solvent on peptide conformation can be explicitly studied. Simulations can show how interactions with water molecules or other solvents stabilize or destabilize certain peptide structures. biorxiv.org

Dimerization and Aggregation: MD simulations can model the interaction between multiple peptide chains to study dimerization and the initial stages of aggregation. This is particularly relevant for understanding how the incorporation of β-homoisoleucine might influence the self-assembly properties of a peptide. nih.govscienceopen.com

By analyzing the simulation trajectories, researchers can calculate various structural parameters, such as root-mean-square deviation (RMSD) from a reference structure, hydrogen bond populations, and dihedral angle distributions, to characterize the conformational preferences of the peptide.

Quantum Mechanical Calculations for Conformational Preferences

Quantum Mechanical (QM) calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., Hartree-Fock), provide a highly accurate description of the electronic structure and energy of a molecule. biorxiv.orgdntb.gov.ua These methods are used to investigate the intrinsic conformational preferences of a peptide fragment, often in the gas phase or with implicit solvent models.

Due to their computational cost, QM calculations are typically performed on smaller model systems, such as a dipeptide or a short oligomer containing the this compound residue. dntb.gov.ua

Applications of QM calculations in this context include:

Conformational Energy Maps: By systematically varying the backbone dihedral angles (φ, θ, and ψ for a β-amino acid) and calculating the energy of each conformation, a potential energy surface can be generated. This map reveals the low-energy, and therefore most probable, conformations of the residue. nih.gov

Analysis of Intramolecular Interactions: QM methods can accurately model non-covalent interactions, such as intramolecular hydrogen bonds, which are critical in stabilizing specific peptide folds like helices and turns. nih.gov

Predicting Helical Propensities: Studies on β³-amino acids have used QM calculations to analyze dipeptide models (e.g., acetyl-β³X-NHCH₃, where X is homoisoleucine) to determine if the residue has an intrinsic preference for the torsional angles associated with a 14-helix. nih.gov Interestingly, such studies have suggested that the stability of helices in longer β-peptides arises more from inter-residue interactions rather than a strong intrinsic preference of the monomeric unit. nih.gov

Table 3: Illustrative Data from a Computational Conformational Analysis of a β³-Oligopeptide nih.gov

| Starting Conformation | Minimized Energy in Vacuo (kcal/mol) | Minimized Energy in Water (GB/SA Model) (kcal/mol) |

| 14-Helix | 0.00 | 0.00 |

| 12-Helix | +2.5 | +3.1 |

| β-Sheet | +15.2 | +12.5 |

| C8 Conformation | +21.0 | +18.9 |

| C6 Conformation | +28.5 | +25.3 |

| Note: This table shows relative energies (ΔE) for a model β-peptide, illustrating that the 14-helix is the predicted lowest-energy conformation. The specific values would differ for a peptide containing this compound. |

Together, molecular dynamics simulations and quantum mechanical calculations provide a powerful computational microscope to probe the structural and conformational properties of peptides incorporating this compound, offering detailed insights that guide the design and interpretation of experimental studies.

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Peptide-Based Therapeutics and Peptidomimetics

The incorporation of Fmoc-L-beta-homoisoleucine into peptide sequences is a key strategy for developing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. sigmaaldrich.com These modifications are essential for overcoming the inherent limitations of native peptides as therapeutic agents, such as poor stability and bioavailability. sigmaaldrich.com

A primary challenge in peptide therapeutics is their rapid degradation by proteases in the body. The introduction of β-amino acids like L-β-homoisoleucine into a peptide chain fundamentally alters its backbone structure. nih.govnih.gov This structural change, specifically the altered spacing of side chains and the different backbone conformation, makes the peptide a poor substrate for many common proteases. nih.gov The enzymes, which have evolved to recognize and cleave the peptide bonds between L-α-amino acids, often cannot effectively bind to or hydrolyze the modified β-peptide backbone. nih.gov This increased resistance to enzymatic degradation extends the peptide's half-life in vivo, allowing for a more sustained therapeutic effect. nih.gov Research has shown that peptides incorporating β-amino acids exhibit significantly improved proteolytic stability, a crucial attribute for developing effective peptide-based drugs. nih.gov

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is critical to its efficacy. Non-natural amino acids, including L-β-homoisoleucine, are used to optimize these profiles. By altering a peptide's size, charge, and lipophilicity, the incorporation of this β-amino acid can modulate its absorption and distribution characteristics. uq.edu.auiris-biotech.de For instance, modifying a peptide with homo amino acid analogs can improve its stability in the bloodstream and potentially its oral bioavailability. iris-biotech.de This structural modification can lead to an enhanced ability to cross biological membranes and a longer circulation time, contributing to an improved therapeutic index.

Development of Antimicrobial Peptides (AMPs) and Antifungal Agents

This compound is a valuable component in the synthesis of novel antimicrobial and antifungal agents. The development of β-peptides as antimicrobial agents is a promising strategy to combat the rise of drug-resistant pathogens, as their mechanism of action often involves physical disruption of the microbial membrane, making resistance less likely to develop. nih.govfrontiersin.org

The effectiveness of antimicrobial peptides depends on a delicate balance between their ability to kill microbes (activity) and their potential to harm host cells (toxicity). The ratio of these two factors determines the peptide's selectivity. Research into α/β-peptides, which contain both α- and β-amino acids, has sought to establish clear guidelines for designing new AMPs. nih.gov

In one study, researchers created mimics of the natural AMP aurein (B1252700) 1.2 by substituting various α-amino acids with β-amino acids, including L-β-homoisoleucine. nih.gov This work aimed to understand how specific substitutions influence the peptide's activity against bacteria and fungi, as well as its toxicity to mammalian cells. The findings demonstrate that single amino acid changes can significantly impact both antimicrobial potency and selectivity, providing a basis for the rational design of α/β-peptides with improved therapeutic profiles. nih.gov These α/β-peptide oligomers were found to be more proteolytically stable than their natural counterparts and showed promise as alternatives to conventional AMPs. nih.gov

| Peptide/Analogue | Modification | Primary Activity | Key Finding |

| Aurein 1.2 | Natural α-peptide | Antibacterial & Antifungal | Parent peptide used as a template for designing more stable mimics. nih.gov |

| Aurein 1.2 Mimics | α/β-peptides containing various β-amino acids (e.g., L-β-homoisoleucine) | Antibacterial & Antifungal | α/β-peptides show improved proteolytic resistance compared to the parent peptide. nih.gov |

| α/β-Peptide Library | Single amino-acid substitutions | Antifungal (Candida albicans) | Identified mimics with high activity against C. albicans and reduced hemolytic activity, improving overall antifungal selectivity. nih.gov |

| Optimized α/β-Peptide | Model-predicted sequence | Broad-spectrum antimicrobial | Achieved a >13-fold improvement in broad-spectrum selectivity compared to aurein 1.2. nih.gov |

For many AMPs, particularly those that form helical structures, hydrophobicity (the tendency to repel water) and helicity (the degree of helical structure) are critical determinants of their function. nih.govacs.org The hydrophobic residues interact with the lipid core of the microbial membrane, while cationic residues interact with the negatively charged membrane surface. mdpi.com

A systematic study of 14-helical β-peptides, which used building blocks like Fmoc-L-β-homoisoleucine, investigated how tuning these two properties affects antifungal activity against Candida albicans and hemolytic activity against human red blood cells. acs.orgacs.org Hydrophobicity was quantified by the peptide's retention time on reverse-phase HPLC, while helicity was measured using circular dichroism. acs.org

The research revealed a strong correlation between hydrophobicity and both antifungal and hemolytic activity. acs.org Crucially, an optimal "window" of hydrophobicity was identified where peptides exhibited high antifungal potency but low toxicity, resulting in high selectivity. acs.orgacs.org Peptides that were either not hydrophobic enough or too hydrophobic showed poor selectivity. nih.govacs.org Helicity was also found to independently regulate antifungal activity; at a given level of hydrophobicity, peptides with a more stable helical structure were more potent. acs.org These findings provide critical design parameters for developing highly selective and potent antifungal β-peptides. acs.orgnih.gov

| Peptide Series | Hydrophobicity (RP-HPLC Retention Time) | Helicity | Antifungal Activity (MIC) | Selectivity (vs. Hemolysis) |

| 14-Helical β-Peptides | Low (<23 min) | Variable | Low | High |

| 14-Helical β-Peptides | Intermediate (23-25.5 min) | Variable | High | High |

| 14-Helical β-Peptides | High (>25.5 min) | Variable | High | Low |

| ACHC-containing | Similar | High (Stable Helix) | Higher | Higher |

| ACHC-lacking | Similar | Low (Unstable Helix) | Lower | Lower |

Data synthesized from findings reported in studies on 14-helical β-peptides. acs.orgacs.org MIC = Minimum Inhibitory Concentration. ACHC = aminocyclohexanecarboxylic acid, a helix-stabilizing residue.

Design of Alpha/Beta-Peptide Mimetics with Enhanced Broad-Spectrum Activity

The incorporation of this compound into peptide chains is a key strategy in the development of alpha/beta-peptide mimetics with potent, broad-spectrum antimicrobial activity. These synthetic peptides, which feature a backbone containing both alpha- and beta-amino acids, offer significant advantages over their natural alpha-peptide counterparts, most notably an enhanced resistance to proteolytic degradation. nih.govresearchgate.net This stability is crucial for the development of effective therapeutic agents that can persist in biological systems.

Researchers have successfully designed alpha/beta-peptide oligomers based on the structure of naturally occurring antimicrobial peptides (AMPs) like aurein 1.2. nih.gov By strategically substituting alpha-amino acids with beta-amino acids such as L-beta-homoisoleucine, scientists can create peptidomimetics that not only retain but often exceed the antimicrobial efficacy of the parent peptide. nih.gov These alpha/beta-peptides have demonstrated the ability to mimic the folding patterns and side-chain presentations of alpha-peptides, which is essential for their biological activity. nih.govnih.gov

A key advantage of these mimetics is their improved selectivity, meaning they are more toxic to pathogens than to mammalian cells. nih.gov This is often a limiting factor in the clinical use of AMPs. By fine-tuning the sequence and composition of alpha/beta-peptides, including the strategic placement of L-beta-homoisoleucine, researchers can optimize the therapeutic window, enhancing antimicrobial activity while minimizing off-target effects. nih.gov

Computational Screening and Machine Learning for Antimicrobial Peptide Design

The vast chemical space available for designing alpha/beta-peptide mimetics necessitates the use of advanced computational tools. Computational screening and machine learning models are becoming increasingly integral to the rational design of antimicrobial peptides containing non-canonical amino acids like L-beta-homoisoleucine. nih.govfrontiersin.org

One powerful approach involves the use of partial least squares regression (PLSR) models. nih.gov These supervised machine learning models can quantify the relationships between the physicochemical properties of peptides (e.g., hydrophobicity, charge, helicity) and their biological activity against various cell types. nih.gov By training these models on libraries of alpha/beta-peptides, researchers can predict the antimicrobial activity and selectivity of novel sequences, thereby guiding the synthesis of the most promising candidates. nih.gov

For example, a PLSR model was used to analyze a library of 150 alpha/beta-peptides, leading to the identification of quantitative structure-function relationships. nih.gov This approach successfully pinpointed peptides with significantly improved broad-spectrum selectivity compared to the parent peptide, aurein 1.2. nih.gov The model's predictions were validated experimentally, demonstrating the accuracy and utility of machine learning in navigating the complex design landscape of these peptidomimetics. nih.gov

Furthermore, online prediction algorithms found within antimicrobial peptide databases are utilized to assess the potential antimicrobial activity of newly designed sequences. frontiersin.org While these tools may require adapting the input to accommodate non-natural amino acids (e.g., substituting Fmoc with a natural amino acid like phenylalanine for the algorithm), they provide a valuable preliminary screening step. frontiersin.org

These computational approaches, combined with rational design principles, accelerate the discovery of potent and selective antimicrobial alpha/beta-peptides. They allow for a more holistic understanding of the structure-function relationships that govern the activity of these molecules against a range of human pathogens and their interactions with mammalian cells. nih.gov

Cancer Research and Anti-Proliferative Agent Development

The unique structural and biological properties of beta-homoisoleucine and its derivatives have garnered interest in the field of cancer research. The incorporation of such beta-amino acids into peptide sequences can lead to the development of novel anti-proliferative agents with improved therapeutic profiles.

Mechanisms of Inhibition of Cancer Cell Growth by Beta-Homoisoleucine Derivatives

Peptides containing beta-homoisoleucine derivatives can exhibit anti-cancer activity through various mechanisms. A key advantage of these modified peptides is their enhanced resistance to enzymatic degradation within the body. This increased stability allows for a more sustained interaction with cancer-related targets.

Research has shown that beta-peptides can effectively mimic the structure of natural alpha-peptides that bind to specific biological targets involved in cancer progression. By substituting alpha-amino acids with beta-amino acids like beta-homoleucine, it is possible to create peptide mimetics that bind with high affinity to these targets, thereby inhibiting their function and impeding cancer cell growth. For instance, studies have investigated the binding affinities of beta-peptides containing such modified amino acids against cancer-related proteins, indicating their potential to act as effective ligand mimics with improved pharmacokinetic properties.

Modulation of Enzyme Activity in Oncogenic Pathways

A critical aspect of cancer development is the dysregulation of signaling pathways driven by various enzymes. Beta-homoisoleucine-containing peptides can be designed to modulate the activity of these enzymes. The altered backbone structure conferred by the beta-amino acid can influence the peptide's conformation, enabling it to fit into the active or allosteric sites of enzymes in oncogenic pathways, thereby inhibiting their activity.

The enhanced stability of these peptides is particularly advantageous, as it allows them to persist and exert their inhibitory effects for longer periods. While direct studies detailing the specific modulation of enzyme activity in oncogenic pathways by this compound are emerging, the principles of using beta-amino acids to create stable, bioactive peptide mimetics are well-established. This provides a strong foundation for the future development of targeted anti-cancer therapeutics based on this chemical entity.

Research in Neurodegenerative Disorders and Therapeutic Potential

The potential therapeutic applications of peptides containing modified amino acids are also being explored in the context of neurodegenerative disorders, such as Alzheimer's disease. A hallmark of many of these diseases is the misfolding and aggregation of specific proteins. washington.edu

Recent research has focused on developing synthetic peptides that can inhibit the aggregation of proteins like amyloid beta, which is implicated in Alzheimer's disease. washington.edu The core strategy involves designing peptides that can specifically target and neutralize the toxic oligomeric forms of these proteins. washington.edu

While research directly involving this compound in this specific area is still developing, the principles of using modified peptides are highly relevant. Synthetic peptides designed to adopt specific non-natural structures, such as alpha-sheets, have shown promise in blocking amyloid beta aggregation at its earliest and most toxic stages. washington.edu These synthetic peptides have been shown to reduce the toxicity of amyloid beta in human neural cell cultures and inhibit the formation of toxic oligomers in animal models of Alzheimer's. washington.edu

The incorporation of beta-amino acids like L-beta-homoisoleucine into such therapeutic peptides could offer significant advantages. The enhanced proteolytic stability imparted by the beta-amino acid backbone would be crucial for a drug targeting the brain, ensuring it can reach its target and exert its effect over a sustained period. nih.govresearchgate.net This stability, combined with the ability to design peptides that mimic or disrupt protein-protein interactions, underscores the potential of beta-homoisoleucine-containing peptides in the development of novel treatments for neurodegenerative disorders.

Bioconjugation Strategies for Diagnostics and Therapeutic Delivery

Bioconjugation, the chemical linking of two biomolecules, is a powerful tool in modern medicine for both diagnostics and targeted therapeutic delivery. This compound can be incorporated into peptides that are then used in various bioconjugation strategies.

The primary role of this compound in this context is as a building block for creating peptides with specific, desirable properties. The fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS), allowing for the precise and controlled assembly of peptide sequences containing L-beta-homoisoleucine. chemimpex.com

Once synthesized, these beta-amino acid-containing peptides can be conjugated to other molecules, such as fluorescent dyes for diagnostic imaging, or to drug molecules for targeted delivery. The inherent stability of the beta-peptide backbone is a significant asset, ensuring that the peptide conjugate remains intact until it reaches its intended target in the body. nih.govresearchgate.net

For example, a peptide designed to bind to a specific cancer cell receptor could be synthesized with L-beta-homoisoleucine to enhance its stability. This peptide could then be conjugated to a cytotoxic drug. The resulting bioconjugate would, in theory, circulate in the body, bind specifically to the cancer cells, and deliver the drug payload directly to the tumor, minimizing systemic toxicity.

Similarly, for diagnostic purposes, a stable beta-peptide could be linked to a contrast agent for MRI or a radionuclide for PET imaging. The specificity of the peptide would guide the imaging agent to the tissue of interest, allowing for more precise and sensitive detection of disease.

Protein Engineering for Enhanced Stability and Functionality via Unnatural Amino Acid Mutagenesis

The incorporation of unnatural amino acids like L-beta-homoisoleucine, facilitated by reagents such as this compound, is a key strategy in protein engineering. chemimpex.com This technique, known as unnatural amino acid mutagenesis, allows researchers to create proteins with novel properties by altering their fundamental chemical structure. nih.gov The primary goals are often to enhance the stability and functionality of the engineered proteins. chemimpex.com

The introduction of a beta-amino acid into a peptide or protein backbone fundamentally changes its structure. Unlike natural alpha-amino acids, the additional methylene (B1212753) group in the backbone of L-beta-homoisoleucine alters the peptide's conformational dynamics and can confer significant resistance to enzymatic degradation by proteases. acs.orghilarispublisher.com This increased proteolytic stability is a critical advantage for developing therapeutic peptides that can persist in biological systems. hilarispublisher.com

Table 1: Research Focus in Unnatural Amino Acid Mutagenesis

| Research Area | Key Objective | Benefit of L-beta-homoisoleucine |

|---|---|---|

| Enhanced Proteolytic Resistance | Increase peptide/protein half-life in vivo. | The β-amino acid structure disrupts recognition sites for proteolytic enzymes. acs.orghilarispublisher.com |

| Modification of Hydrophobic Core | Improve protein folding and thermal stability. | The isobutyl side chain contributes to hydrophobic packing within the protein core. nih.gov |

| Altered Conformational Dynamics | Create novel protein structures and functions. | The extended backbone provides different folding patterns compared to α-amino acids. acs.org |

Development of Molecular Probes for Understanding Biological Systems

This compound is also instrumental in the development of sophisticated molecular probes. These probes are essential tools for studying complex biological processes, such as protein-protein interactions and receptor binding. chemimpex.comhilarispublisher.com Peptides constructed with L-beta-homoisoleucine can serve as the core of a molecular probe, providing both stability and specificity.

The enhanced stability of peptides containing beta-amino acids is a significant asset for probes, as it ensures they remain intact long enough to interact with their intended biological target. hilarispublisher.com Furthermore, these modified peptides can be designed to mimic the structure of natural peptides, allowing them to bind specifically to certain receptors or proteins. acs.orgslideshare.net

The process of creating a molecular probe involves bioconjugation, where a reporter molecule (like a fluorescent dye or a biotin (B1667282) tag) is attached to the peptide. chemimpex.com While this compound itself is the building block for the peptide's backbone, the resulting stable peptide provides a scaffold to which these reporter tags can be attached. caltech.edu The peptide component directs the probe to a specific location within a biological system, and the reporter tag allows for detection and measurement. This approach enables researchers to visualize, track, and quantify biological interactions with high precision, providing vital insights into cellular function and disease mechanisms. chemimpex.comhilarispublisher.com

Table 2: Components of a Beta-Peptide Based Molecular Probe

| Component | Function | Contribution from L-beta-homoisoleucine |

|---|---|---|

| Peptide Scaffold | Provides specificity and targets the probe to a biological molecule (e.g., a receptor). | The unique sequence and conformation enabled by the β-amino acid allow for specific binding. acs.orgslideshare.net |

| Reporter Tag | Enables detection and quantification (e.g., fluorescence, radioactivity). | Does not directly contribute, but the stability of the peptide scaffold is crucial for the probe's function. hilarispublisher.com |

| Linker | Connects the peptide scaffold to the reporter tag. | The use of this compound is part of the synthesis process that allows for the incorporation of linkers. chemimpex.com |

Structure Function Relationships and Mechanistic Insights

Elucidating the Role of the Beta-Homoisoleucine Side Chain in Biological Activity

The incorporation of L-beta-homoisoleucine, an isomer of L-beta-homoleucine, into peptide sequences significantly influences their biological profiles. The defining feature of this amino acid is its bulky, hydrophobic side chain, which plays a critical role in molecular recognition and interaction. The structure of the side chain can affect how a peptide folds and presents its pharmacophoric elements to a biological target. mdpi.com

Furthermore, the beta-amino acid structure itself confers resistance to enzymatic degradation by proteases. rsc.orgrsc.org This increased stability is a significant advantage in the development of peptide-based therapeutics, as it can prolong their half-life in biological systems. chemimpex.comresearchgate.net

Comparative Analysis of Beta-Homoisoleucine versus Other Unnatural Amino Acids in Peptide Performance

The performance of peptides containing beta-homoisoleucine is often evaluated in comparison to those containing other natural or unnatural amino acids to understand structure-activity relationships (SAR). mdpi.comnih.gov

One key comparison is with other β-amino acids. In the design of antifungal peptides, various β-amino acids, including β-homoisoleucine, have been incorporated into sequences to enhance proteolytic resistance while maintaining activity. rsc.org For instance, studies on 14-helical β-peptides have systematically varied side chain composition to modulate hydrophobicity and helicity. By replacing residues like the helix-stabilizing aminocyclohexane carboxylic acid (ACHC) with β-homoisoleucine (β³-hIle) or β-homovaline (β³-hVal), researchers can fine-tune the peptide's antifungal activity and selectivity. acs.org These studies reveal that there is a specific "window" of hydrophobicity that yields high antifungal activity with low toxicity to host cells. acs.org

In another example, the synthesis of angiotensin II analogs incorporated β-homoisoleucine to study its effect on biological activity. acs.org Similarly, in the development of opioid peptide analogs, specifically biphalin (B1667298), the replacement of natural α-amino acids with various β³-homoamino acids has been explored. nih.gov While substituting phenylalanine with β³-homophenylalanine resulted in a compound with high receptor affinity, other substitutions led to a significant loss of activity. This highlights that the position and type of β-amino acid substitution are critical and that not all unnatural amino acids will confer desirable properties in a given peptide scaffold. nih.gov

The table below summarizes findings from a study on biphalin analogs, comparing the effects of different β³-amino acid substitutions on opioid receptor binding.

| Analog | Modification | MOR Ki (nM) | DOR Ki (nM) | Selectivity (Ki μ/Ki δ) |

| Biphalin (parent) | None (all α-amino acids) | 1.4 | 2.6 | 0.54 |

| Analog 1 | Phe⁴,⁴' → hβ³Phe | 1.1 | 0.72 | 1.5 |

| Analog 2 | Tyr¹,¹' → hβ³Tyr | >100 | >100 | ~1 |

| Analog 3 | D-Ala²,²' & Gly³'³' → β-Ala | 57 | 450 | 0.13 |

| Analog 4 | Tyr¹,¹' → hβ³Tyr & D-Ala²,²' & Gly³'³' → β-Ala | 62 | 480 | 0.13 |

Data sourced from a study on biphalin analogues. nih.gov

Impact of Beta-Homoisoleucine on Receptor Binding Affinity and Selectivity

The introduction of a beta-homoisoleucine residue can profoundly affect a peptide's binding affinity and selectivity for its target receptor. The extra methylene (B1212753) group in the peptide backbone alters the spacing of the side chains, which can change how the peptide fits into a receptor's binding pocket. nih.gov

In studies on parathyroid hormone receptor-1 (PTHR1) agonists, peptides were modified with cyclic β-amino acids at sites that contact the receptor's extracellular domain (ECD). nih.gov These modifications led to diverse effects on binding affinity, with some analogs showing decreased affinity, while others showed significantly increased affinity compared to the parent peptide. This demonstrates that altering peptide-ECD interactions through β-amino acid incorporation can fine-tune receptor binding. nih.gov

For opioid receptors, the impact is highly dependent on the substitution site. As shown in the table above, replacing phenylalanine at the 4 and 4' positions of biphalin with its β³-homo analog (hβ³Phe) resulted in an analog with subnanomolar affinity for both mu (μ) and delta (δ) opioid receptors, comparable to the parent peptide. nih.gov Conversely, introducing β-amino acids at other positions drastically reduced binding affinity. nih.gov This suggests that while the core pharmacophores (Tyr and Phe) are essential, the spacing between them, which is altered by the β-amino acid backbone, is equally critical for effective receptor engagement. nih.gov The loss of affinity in certain analogs was attributed to the β-residues affecting the critical distance between the Tyr and Phe pharmacophoric groups. nih.gov

Mechanistic Studies of Beta-Homoisoleucine-Containing Bioactive Peptides

Mechanistic insights into how β-homoisoleucine-containing peptides function are often derived from a combination of SAR studies, conformational analysis, and functional assays. The primary mechanistic advantage conferred by β-amino acids is enhanced proteolytic stability, which allows the peptide to remain active for longer periods. rsc.orgrsc.org

Studies on PTHR1 agonists suggest a modified two-step binding model for Class B GPCRs. The incorporation of β-amino acids at ECD-contact sites influenced the signaling profile, indicating that the initial binding event at the ECD can constrain how the peptide's N-terminus engages with the transmembrane domain (TMD), which is responsible for signal activation. nih.gov This shows that the structural rigidity and altered side-chain presentation provided by β-amino acids can have long-range effects on the peptide's interaction with its receptor, ultimately dictating the downstream biological signal.

Future Directions and Emerging Research Areas

Advanced Computational Design and De Novo Synthesis of Beta-Homoisoleucine-Containing Peptides

Computational modeling and de novo design are becoming indispensable tools for predicting and engineering the structure and function of peptides containing non-standard amino acids like L-beta-homoisoleucine. nih.govbakerlab.org These methods allow for the exploration of vast conformational landscapes and the design of peptides with predefined three-dimensional structures and biological activities.

Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the conformational preferences of peptides incorporating L-beta-homoisoleucine. nih.govnih.govbiorxiv.org By simulating the peptide's behavior in various solvent environments, researchers can predict the stability of secondary structures such as helices and sheets, which are crucial for biological function. nih.gov This predictive power is essential for the rational design of peptidomimetics that can effectively mimic the bioactive conformation of natural peptides.

De novo peptide design algorithms can be employed to create novel peptide sequences containing L-beta-homoisoleucine with specific therapeutic functions. nih.govnih.gov These algorithms can optimize for properties such as binding affinity to a biological target, proteolytic stability, and cell permeability. The design process often involves iterative cycles of computational modeling and experimental validation to refine the peptide's properties.

Table 1: Computational Approaches for Designing Beta-Homoisoleucine Peptides

| Computational Method | Application in Beta-Homoisoleucine Peptide Design | Key Advantages |

| Molecular Dynamics (MD) Simulations | Predicting conformational preferences and stability of secondary structures. nih.govnih.govbiorxiv.org | Provides atomic-level insight into peptide dynamics and solvent interactions. |

| De Novo Peptide Design | Generating novel sequences with desired structural and functional properties. nih.govnih.gov | Enables the creation of peptides with tailored activities and improved drug-like properties. |

| Quantum Mechanics (QM) Calculations | Refining force field parameters for accurate representation of beta-amino acids. | Offers high accuracy for electronic structure and energetic calculations. |

| Homology Modeling | Building structural models of beta-homoisoleucine peptides based on known templates. | Useful when experimental structures of similar peptides are available. |

High-Throughput Screening and Combinatorial Library Approaches for Drug Discovery

High-throughput screening (HTS) of combinatorial peptide libraries is a powerful strategy for discovering novel drug candidates. americanpeptidesociety.orgnih.govtangobio.com The inclusion of Fmoc-L-beta-homoisoleucine in these libraries significantly expands the chemical diversity and potential for identifying potent and specific binders to therapeutic targets. nbinno.comresearchgate.net

The synthesis of peptide libraries incorporating β-amino acids can be achieved using solid-phase peptide synthesis (SPPS) with a "split-and-mix" approach, where each bead carries a unique peptide sequence. americanpeptidesociety.org These libraries can then be screened against a target protein, and hit compounds can be identified through various detection methods. The ribosomal synthesis of macrocyclic peptides containing β-homo-amino acids has also been reported, enabling the creation of large and diverse combinatorial libraries for screening. nih.gov

One of the key advantages of using β-amino acids in combinatorial libraries is the potential to identify peptides with enhanced resistance to enzymatic degradation, a common limitation of natural peptide drugs. nih.govnih.govacs.org This increased stability can translate to improved pharmacokinetic properties and therapeutic efficacy.

Table 2: Combinatorial Library Strategies for Beta-Homoisoleucine Peptides

| Library Type | Description | Screening Method |

| One-Bead-One-Compound (OBOC) Libraries | Each bead in the library carries a unique peptide sequence. americanpeptidesociety.org | On-bead binding assays with fluorescently labeled targets. |

| Spatially Addressable Parallel Synthesis | Peptides are synthesized in a defined array on a solid support. | Direct measurement of binding to immobilized targets. |

| Solution-Phase Libraries with Deconvolution | Pools of peptides are screened, and active pools are iteratively deconvoluted to identify the active sequence. nih.gov | Biochemical or cell-based assays. |

| mRNA Display Libraries | A library of mRNA molecules is translated in vitro, and the resulting peptides are covalently linked to their encoding mRNA. nih.gov | Affinity selection against an immobilized target, followed by PCR amplification and sequencing of the enriched mRNA. |

Development of Novel Synthetic Routes for Beta-Homoisoleucine Analogues with Tunable Properties

The development of efficient and stereoselective synthetic routes to β-homoisoleucine analogues with diverse side chains is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.govnih.govnih.gov By modifying the side chain of β-homoisoleucine, it is possible to fine-tune the peptide's properties, such as its binding affinity, selectivity, and pharmacokinetic profile. acs.org

Several synthetic strategies can be employed to generate β-homoisoleucine analogues. These include the diastereoselective synthesis from chiral precursors, allowing for precise control over the stereochemistry of the final product. epfl.ch Other approaches involve the modification of existing amino acid scaffolds or the development of novel catalytic methods for the asymmetric synthesis of β-amino acids. wustl.eduresearchgate.net

The ability to introduce a variety of functional groups onto the side chain of β-homoisoleucine opens up possibilities for creating peptides with novel properties. For example, the incorporation of fluorinated or isotopically labeled analogues can be used for mechanistic studies or as imaging agents. The synthesis of analogues with altered steric bulk or electronic properties can be used to probe the binding pocket of a target protein and optimize interactions.

Clinical Translational Research Prospects for Beta-Homoisoleucine-Derived Therapeutics

Peptides containing β-amino acids, including β-homoisoleucine, hold significant promise for clinical translation due to their enhanced proteolytic stability and ability to mimic the structure of bioactive peptides. nih.govnih.govacs.org These properties make them attractive candidates for the development of therapeutics for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases. broadpharm.comnih.gov

The primary advantage of β-peptides in a clinical context is their potential for improved in vivo half-life compared to their natural α-peptide counterparts. nih.gov This can lead to less frequent dosing and improved patient compliance. Furthermore, the ability of β-peptides to adopt stable secondary structures allows for the design of potent inhibitors of protein-protein interactions, which are often challenging targets for small molecules. nih.govacs.org

While specific clinical trials for β-homoisoleucine-derived therapeutics are not yet prominent, the broader field of β-peptide therapeutics is advancing. Several peptide-based drugs incorporating unnatural amino acids are currently in clinical development, demonstrating the viability of this approach. nih.gov Future research will likely focus on identifying specific disease targets where the unique properties of β-homoisoleucine-containing peptides can provide a significant therapeutic advantage. Preclinical studies will be essential to evaluate the efficacy, safety, and pharmacokinetic profiles of these novel drug candidates before they can advance to human clinical trials.

Q & A

Q. What are the optimal synthesis protocols for Fmoc-L-beta-homoisoleucine to ensure high purity and yield?

this compound is typically synthesized via Fmoc-protection reactions. Key considerations include:

- Reagent selection : Use Fmoc-OSu (succinimidyl ester) as the protecting agent due to its stability and efficiency in aqueous conditions .

- pH control : Maintain pH >7 to prevent protonation of free amino groups, but avoid excessive alkalinity (>9) to prevent Fmoc-deprotection .

- Reaction monitoring : Employ HPLC or TLC to track reaction progress and detect byproducts like Fmoc-β-Ala-OH, a common impurity from Fmoc-OSu degradation .

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Risk of Deviation |

|---|---|---|

| pH | 7.5–8.5 | Side reactions, low yield |

| Temperature | 0–4°C (ice bath) | Dipeptide formation |

| FmocCl molar ratio | 1.1–1.3 equivalents | Excess leads to byproducts |

Q. How should researchers purify this compound to remove common contaminants?

Purification challenges arise from byproducts like Fmoc-β-Ala-OH and unreacted starting materials. Recommended methods:

- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50%) to separate this compound from lower-polarity impurities .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals, confirmed via melting point analysis (145°C) .

- HPLC validation : Ensure >98% purity using a C18 column with acetonitrile/water (0.1% TFA) mobile phase .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm structure via ¹H and ¹³C NMR. Key signals: Fmoc aromatic protons (7.3–7.8 ppm) and β-homoisoleucine methyl groups (0.8–1.2 ppm) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 354.4 (C₂₁H₂₃NO₄) .

- X-ray diffraction (XRD) : Compare fiber-phase data (e.g., hydrogen bonding repeats) to single-crystal structures to validate self-assembly behavior in gels .

Advanced Research Questions

Q. How can structural discrepancies between crystalline and gel phases of this compound be resolved?

Fmoc-amino acids like this compound exhibit distinct packing in crystals vs. gels. For accurate analysis:

- Fiber XRD : Measure hydrogen-bonding distances (e.g., 4.7 Å along the b-axis) to infer gel-phase fibril organization .

- Molecular dynamics (MD) : Simulate gelation pathways using software like GROMACS, focusing on hydrophobic interactions of the β-homoisoleucine side chain .

- Contrast with Fmoc-phenylalanine : Unlike Fmoc-Y (tyrosine), where crystal packing relies on π-π stacking, β-homoisoleucine’s gelation is driven by hydrogen bonding and alkyl chain interactions .

Q. What strategies mitigate side reactions during this compound synthesis?

- Byproduct suppression : Pre-purify Fmoc-OSu via recrystallization to remove pre-existing Fmoc-β-Ala-OH contaminants .

- Kinetic control : Conduct reactions at 0–4°C to slow dipeptide formation, which competes with monomer synthesis .

- In situ monitoring : Use real-time IR spectroscopy to detect carbonyl intermediates (e.g., 1740 cm⁻¹ for Fmoc-OSu degradation) .

Q. How does this compound’s stereochemistry influence its application in peptide hydrogels?

The L-configuration and β-homo branching enable unique gelation properties:

- Steric effects : The β-methyl group enhances hydrophobicity, promoting self-assembly in aqueous buffers (pH 7–8) .